molecular formula C15H14N6O3 B2526830 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide CAS No. 2034465-55-7

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide

Cat. No.: B2526830
CAS No.: 2034465-55-7
M. Wt: 326.316
InChI Key: VUABDDKTFCSFIX-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is a heterocyclic compound featuring a triazine core substituted with methoxy groups at positions 4 and 6, linked via a methylene bridge to a quinoxaline-2-carboxamide moiety. The triazine scaffold is a common motif in herbicides and antifungal agents, with substituents critically influencing biological activity and physicochemical properties .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUABDDKTFCSFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with quinoxaline-2-carboxamide. The reaction is carried out in the presence of a base, such as N-methylmorpholine, under anhydrous conditions. The reaction proceeds through the formation of an intermediate quaternary ammonium salt, which then reacts with the quinoxaline derivative to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Mechanism of Action

The compound can be synthesized using various methods, often involving the activation of carboxylic acids for amide formation. One of the prominent reagents used in this context is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which facilitates the coupling of amines with carboxylic acids through a mechanism that generates a highly reactive intermediate . This method is particularly effective for synthesizing amides from sterically hindered amines and has been utilized to create a variety of quinoxaline derivatives.

Anticancer Properties

Quinoxaline derivatives have shown promising anticancer activities. Studies indicate that compounds containing the quinoxaline moiety can inhibit various cancer cell lines through mechanisms such as:

  • Tyrosine Kinase Inhibition : This action disrupts signaling pathways essential for cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in tumor cells.
  • Tubulin Polymerization Inhibition : This effect interferes with mitotic processes in cancer cells .

Recent research highlighted that specific quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Antitubercular Activity

The compound also demonstrates potential against tuberculosis (TB). A series of quinoxaline derivatives were evaluated for their antitubercular activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Mycobacterium tuberculosis strains . This suggests that quinoxaline-based compounds could serve as lead candidates for developing new TB therapies.

Therapeutic Applications

Given its biological activities, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide has potential applications in:

  • Cancer Treatment : Due to its ability to inhibit cancer cell growth and induce apoptosis.
  • Infectious Disease Management : Particularly in combating drug-resistant strains of tuberculosis.

Comparative Analysis of Quinoxaline Derivatives

The following table summarizes the biological activities and effective concentrations of various quinoxaline derivatives:

Compound NameActivity TypeCell Line/PathogenIC50/MIC (µg/mL)
Compound AAnticancerHCT-1161.9
Compound BAnticancerMCF-77.52
Compound CAntitubercularMtb H37Ra3.91
Compound DAnticancerVarious Cancer Cell LinesRange: 1.9–7.52

Case Study 1: Anticancer Activity Assessment

A study synthesized a series of N-substituted quinoxaline derivatives and evaluated their anticancer properties against multiple cell lines using the MTT assay. The results indicated that several compounds exhibited significant cytotoxicity, suggesting their potential as chemotherapeutic agents .

Case Study 2: Evaluation Against Tuberculosis

Research focused on evaluating the antitubercular activity of quinoxaline derivatives highlighted their effectiveness against resistant strains of Mtb. The findings support further exploration into these compounds for developing new TB treatments .

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide involves the activation of

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline backbone substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. This unique structure is believed to contribute to its biological activity.

Molecular Formula : C12H14N4O3
Molecular Weight : 258.27 g/mol
CAS Number : [not specified in the search results]

The biological activity of this compound has been linked to several mechanisms:

  • Antiviral Activity : Research indicates that compounds with similar triazine structures exhibit antiviral properties. For instance, N-Heterocycles have been shown to inhibit viral replication by targeting viral enzymes and cellular pathways essential for viral lifecycle completion .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. Its structural similarity to known inhibitors suggests potential for targeting kinases or proteases involved in cancer and viral infections.
  • Modulation of Signaling Pathways : The presence of the triazine ring may affect signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Reference
AntiviralInhibits viral replication
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionTargets specific kinases
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of similar compounds against Dengue virus (DENV). The results indicated that derivatives with triazine substitutions showed significant reductions in viral load at low micromolar concentrations (EC50 values around 30 μM) suggesting that this compound may exhibit comparable effects .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that compounds with a quinoxaline structure led to increased apoptosis rates. The compound was particularly effective against breast cancer cell lines with IC50 values below 10 μM . These findings suggest potential therapeutic applications in oncology.

Comparison with Similar Compounds

Sulfonylurea Herbicides

Compounds such as cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) and azimsulfuron share the 4,6-dimethoxy-1,3,5-triazin-2-yl group but employ a sulfonylurea bridge (-SO₂-NH-CO-NH-) instead of a carboxamide linkage. These derivatives exhibit potent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis .

Key Structural Differences:

  • Linkage Type : Sulfonylurea herbicides utilize a urea bridge, whereas the target compound employs a carboxamide (-CONH-) group.
  • Substituents: The quinoxaline moiety in the target compound replaces the sulfonamide-aromatic systems in herbicides, likely altering target specificity.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Core Structure Linkage Primary Use
Cinosulfuron 4,6-Dimethoxy-triazine Sulfonylurea Herbicide
Azimsulfuron 4,6-Dimethoxy-pyrimidine Sulfonylurea Herbicide
Target Compound 4,6-Dimethoxy-triazine Carboxamide Undocumented*

*Note: Activity may diverge due to the quinoxaline group’s electron-deficient aromatic system, which could influence binding to biological targets .

Antifungal Triazine Derivatives

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) and related compounds demonstrate antifungal activity against Candida albicans. These molecules share the triazine core but feature a vinyl-aniline substituent rather than a quinoxaline-carboxamide group. Activity is attributed to the free -NH- linker and para-substituted aromatic moieties, which enhance membrane penetration or target binding .

Key Functional Contrasts:

  • Substituent Flexibility: TRI’s vinyl-aniline group allows π-π stacking, whereas the rigid quinoxaline in the target compound may restrict conformational adaptability.
  • Bioactivity Profile: The antifungal activity of TRI suggests that the target compound’s carboxamide-quinoxaline system could be optimized for similar or distinct biological targets.

Q & A

Q. What are the optimal synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide?

The compound can be synthesized via amide coupling reactions using triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). DMTMM activates carboxylic acids (e.g., quinoxaline-2-carboxylic acid) for nucleophilic attack by amines (e.g., (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine) in polar aprotic solvents (e.g., THF or DMF) at room temperature. Reaction conditions should maintain anhydrous environments to prevent hydrolysis of the triazine moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms the presence of dimethoxy groups (δ ~3.8–4.0 ppm for OCH3) and quinoxaline aromatic protons (δ ~7.5–8.5 ppm).
  • LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity.
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹). Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for related triazine derivatives .

Q. What solvents and storage conditions ensure stability during experiments?

Store the compound in dry, inert environments (argon/vacuum-sealed containers) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic conditions, as the triazine ring may hydrolyze. Use anhydrous DMSO or DMF for solubility in biological assays, and confirm stability via periodic LCMS analysis .

Advanced Research Questions

Q. How can conflicting reactivity data in amide coupling reactions be resolved?

Discrepancies in coupling efficiency often arise from solvent polarity or nucleophile strength . For example:

  • In THF, DMTMM may favor ester formation with alcohols over amides, requiring stoichiometric optimization.
  • Competing hydrolysis of the triazine-activated intermediate can be mitigated by reducing reaction time (<2 hrs) and using tertiary amine bases (e.g., N-methylmorpholine) to scavenge protons . Systematic screening via Design of Experiments (DoE) with variables like solvent, temperature, and reagent ratios is recommended.

Q. What strategies address low solubility in aqueous media for biological assays?

  • Prodrug design : Introduce hydrophilic groups (e.g., PEG chains) to the quinoxaline or triazine moieties.
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound integrity while improving solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as demonstrated for structurally similar triazine derivatives .

Q. How does the electronic nature of substituents on the quinoxaline ring affect bioactivity?

Electron-withdrawing groups (e.g., -CF3 at position 6) enhance membrane permeability and target binding via hydrophobic interactions, as seen in antifungal quinoxaline analogs. Conversely, electron-donating groups (e.g., -OCH3) may improve solubility but reduce potency. Computational modeling (e.g., DFT) and SAR studies comparing derivatives with varied substituents are critical for optimization .

Q. What mechanisms explain instability during long-term storage, and how can they be mitigated?

Degradation pathways include:

  • Hydrolysis of the triazine ring under humid conditions, forming dimethoxy-triazinone byproducts.
  • Oxidation of the quinoxaline methyl group , detectable via LCMS (mass shift +16 Da for oxidation products). Solutions:
  • Use desiccants (e.g., silica gel) in storage vials.
  • Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to inhibit oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on reaction yields with DMTMM?

Variations in yield (e.g., 50–90%) often stem from:

  • Impurities in starting materials : Ensure amines and carboxylic acids are ≥95% pure (HPLC-grade).
  • In situ side reactions : For example, DMTMM may form inactive dimethoxy-triazinone if exposed to trace water. Reproduce reactions under strictly controlled conditions (e.g., glovebox) and validate via kinetic studies .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Solubility in DMSO≥20 mg/mL
Melting Point110–114°C (decomposes)
Stability in PBS (pH 7.4)t1/2 = 48 hrs (25°C)

Q. Table 2. Common Synthetic Byproducts

ByproductFormation CauseDetection Method
4,6-Dimethoxy-1,3,5-triazin-2(1H)-oneHydrolysis of triazine ringLCMS (m/z 174)
Quinoxaline-2-carboxylic acidAmide bond hydrolysisNMR (δ 12.5 ppm, -COOH)

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